molecular formula C18H35IO2 B1214413 9-Iodooctadecanoic acid CAS No. 104855-13-2

9-Iodooctadecanoic acid

Cat. No. B1214413
M. Wt: 410.4 g/mol
InChI Key: QLENVUBDLCZSPR-UHFFFAOYSA-N
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Description

9-Iodooctadecanoic acid is a chemical compound with the molecular formula C18H35IO2 . It is also known by other names such as 9-Iodostearic acid, 9-Monoiodooctadecanoic acid, and 9-Monoiodostearic acid .


Molecular Structure Analysis

The molecular structure of 9-Iodooctadecanoic acid consists of an 18-carbon chain with an iodine atom attached to the ninth carbon and a carboxylic acid group (-COOH) at the end of the chain .

Scientific Research Applications

Inactivation in Enzyme Studies

9-Iodooctadecanoic acid has been investigated in the context of enzyme inhibition. For instance, 12-Iodo-cis-9-octadecenoic acid (12-IODE) was found to be a time-dependent, irreversible inactivator of soybean lipoxygenase 1. This research highlighted the importance of 12-IODE in enzyme activity, offering insights into the mechanism of inactivation which could be crucial for understanding enzyme functions and designing enzyme inhibitors (Rotenberg, Grandizio, Selzer, & Clapp, 1988).

Myocardial Imaging

9-Iodooctadecanoic acid analogs have been used in myocardial imaging. For instance, iodine-123-labelled 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA) is a branched fatty acid analogue that has been used for myocardial imaging. This compound helps in the evaluation of myocardial ischemia, providing valuable insights into heart health (Hashimoto et al., 1999).

Cardiac Metabolism Studies

Radioiodinated fatty acids, including derivatives of 9-Iodooctadecanoic acid, have been studied for their applications in cardiac metabolism. These studies provide crucial insights into the metabolic activity of the heart, which can be vital for diagnosing and understanding various cardiac conditions (Hradílek, Kronrád, Bečicová, Pereszlényiová, & Kasalický, 1990).

Synthesis and Characterization

9-Iodooctadecanoic acid has been a subject of interest in the synthesis and characterization of chemical compounds. Research in this area focuses on understanding the chemical properties of the compound and how it can be synthesized for various applications, including in the field of medicinal chemistry and materials science (Ghasemi, Antunes, & Organ, 2004).

Molecular Imaging and Diagnostics

The iodine-labelled derivatives of 9-Iodooctadecanoic acid have been explored for their potential in molecular imaging and diagnostics. These compounds, due to their specific properties, can be used in imaging techniques such as SPECT and PET to provide detailed images of various organs, particularly the heart. This application is crucial for the early detection and treatment of diseases (Fujiwara et al., 1999).

properties

IUPAC Name

9-iodooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35IO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLENVUBDLCZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909247
Record name 9-Iodooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Iodooctadecanoic acid

CAS RN

104855-13-2
Record name 9-Iodooctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Iodooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Lebrun - 2021 - qspace.library.queensu.ca
CO2-switchable materials use CO2 as the trigger to induce a change in one or more of the material’s physiochemical properties. The mechanism of switching, in most cases, is the …
Number of citations: 0 qspace.library.queensu.ca
MS Lebrun-Chopra - 2021 - search.proquest.com
CO 2-switchable materials use CO 2 as the trigger to induce a change in one or more of the material’s physiochemical properties. The mechanism of switching, in most cases, is the …
Number of citations: 0 search.proquest.com

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